Benzenemethanamine, 2,4-difluoro-5-methyl-
Overview
Description
Benzenemethanamine, 2,4-difluoro-5-methyl- (BDFM) is an organic compound with a molecular formula of C7H9F2N. It is a colorless solid with a melting point of 79-82 °C. BDFM is a derivative of benzenemethanamine, and is used in a variety of scientific and industrial applications.
Scientific Research Applications
Luminescent Materials
Research has shown that benzene-based compounds can be designed to emit high fluorescence and photostability. A novel architecture for green fluorophores based on benzene derivatives, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has been established. These compounds demonstrate solid-state emissive properties, water solubility, and solvent- and pH-independent fluorescence, which are crucial for imaging applications and the development of luminescent materials (Beppu et al., 2015).
Catalysis and Reaction Mechanisms
The methylation of benzene by methanol has been studied using zeolite catalysts, revealing insights into the influence of catalyst topology on reaction rates. Such studies are critical for understanding and improving petrochemical processes (Mynsbrugge et al., 2012).
Metal-Organic Frameworks (MOFs)
Benzene derivatives are utilized in constructing highly porous MOFs, which exhibit significant potential for sorption and guest-dependent luminescent properties. These frameworks are important for environmental and sensing applications, demonstrating the versatility of benzene-based compounds in materials science (Hou et al., 2008).
Corrosion Inhibition
Amino acid compounds derived from benzene have shown effectiveness as corrosion inhibitors for steel in acidic solutions. This application is vital for protecting industrial machinery and infrastructure from corrosion, highlighting the chemical utility of benzene derivatives in practical applications (Yadav et al., 2015).
Luminescence Sensing and Pesticide Removal
Thiophene-based MOFs constructed with benzene derivatives have been developed for efficient luminescent sensing of environmental contaminants and for pesticide removal. These findings underscore the application of benzene derivatives in environmental monitoring and remediation (Zhao et al., 2017).
Safety And Hazards
For safety and hazards related to Benzenemethanamine, 2,4-difluoro-5-methyl-, it’s recommended to refer to its Material Safety Data Sheet (MSDS). The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .
properties
IUPAC Name |
(2,4-difluoro-5-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKZEHJSKRYMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443323 | |
Record name | BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 2,4-difluoro-5-methyl- | |
CAS RN |
329314-63-8 | |
Record name | BENZENEMETHANAMINE, 2,4-DIFLUORO-5-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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